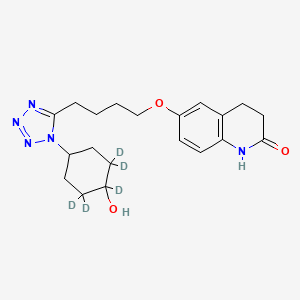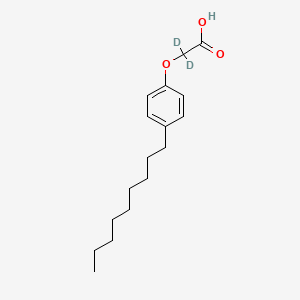
(4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid is a stable isotope-labeled compound with the molecular formula C17H24O3 and a molecular weight of 280.40. It is a derivative of (4-n-Nonylphenoxy)acetic acid, where the alpha positions are substituted with deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving enzyme inhibitors and stable isotopes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid typically involves the introduction of deuterium atoms at specific positions in the molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Analyse Chemischer Reaktionen
Types of Reactions
(4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential as an enzyme inhibitor and its effects on various biochemical pathways.
Wirkmechanismus
The mechanism of action of (4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can be used to study reaction mechanisms and enzyme kinetics. The compound may also interact with enzymes and other proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-n-Nonylphenoxy)acetic Acid: The non-deuterated version of the compound, used in similar applications but without the kinetic isotope effect.
(4-n-Nonylphenoxy)propionic Acid: A structurally similar compound with a propionic acid group instead of an acetic acid group.
(4-n-Nonylphenoxy)butyric Acid: Another similar compound with a butyric acid group.
Uniqueness
(4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The kinetic isotope effect allows for detailed studies of reaction mechanisms and enzyme kinetics, making it a valuable tool in various fields of research .
Eigenschaften
Molekularformel |
C17H26O3 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
2,2-dideuterio-2-(4-nonylphenoxy)acetic acid |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2 |
InChI-Schlüssel |
NISAHDHKGPWBEM-FNHLFAINSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)OC1=CC=C(C=C1)CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


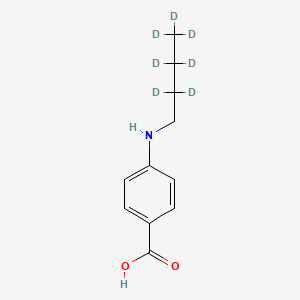
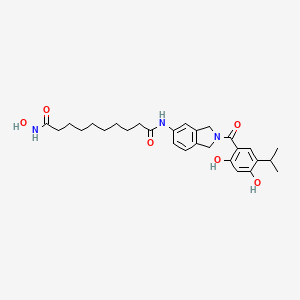



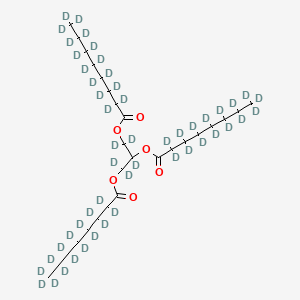
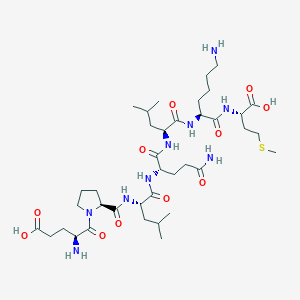
![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
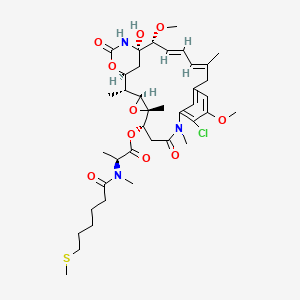
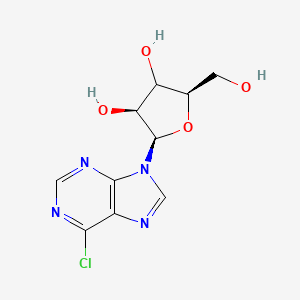
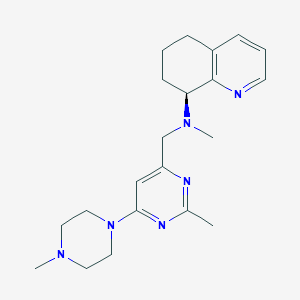
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
